molecular formula C15H14ClN3 B6457886 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride CAS No. 2549002-76-6

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride

Cat. No.: B6457886
CAS No.: 2549002-76-6
M. Wt: 271.74 g/mol
InChI Key: WNUNIOYBTNTOON-UHFFFAOYSA-N
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Description

2-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group, which is further substituted with a pyrazole ring

Future Directions

The future directions for research and development of pyrazole derivatives could include the exploration of new synthetic strategies, the investigation of novel biological activities, and the development of new drugs . The specific future directions for “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are not provided in the retrieved sources.

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are yet to be definitively identified. Similar compounds have been found to target various proteins and receptors in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of drugs .

Mode of Action

It is likely that it interacts with its targets by binding to them, thereby altering their function . This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, including those involved in cell signaling, metabolism, and other cellular processes . The downstream effects of these changes can vary widely, depending on the specific pathway and the context in which it is operating .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors can have a significant impact on their bioavailability .

Result of Action

Similar compounds have been found to have a variety of effects, ranging from altering cellular processes to inducing cell death . The specific effects of this compound will depend on a variety of factors, including its specific targets and the context in which it is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as temperature, pH, and the presence of other compounds . Understanding these factors and how they influence the action of this compound is an important area of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with Phenyl Group: The pyrazole ring is then coupled with a phenyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the Pyridine Ring: The phenyl-pyrazole intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-[4-(1-Methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in the same molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)phenyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNIOYBTNTOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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